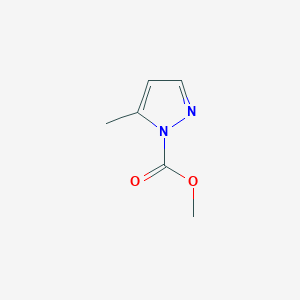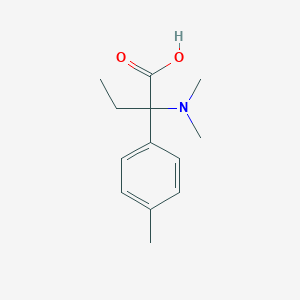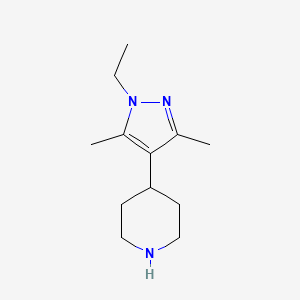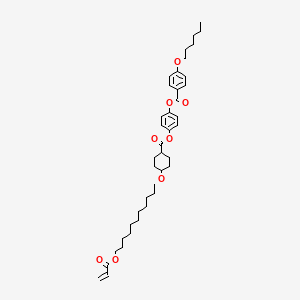
Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate is a complex organic compound known for its unique structural properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate typically involves a multi-step process. The key steps include:
Preparation of 11-(acryloyloxy)undecanol: This intermediate is synthesized by esterification of undecanol with acryloyl chloride in the presence of a base such as pyridine.
Formation of the cyclohexane derivative: The 11-(acryloyloxy)undecanol is then reacted with cyclohexanecarbonyl chloride to form the corresponding ester.
Coupling with phenyl 4-(hexyloxy)benzoate: The final step involves the coupling of the cyclohexane derivative with phenyl 4-(hexyloxy)benzoate using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ester and ether groups can be oxidized under strong oxidative conditions.
Reduction: The acrylate group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters.
科学研究应用
Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate has several scientific research applications, including:
Polymer Chemistry: Used as a monomer in the synthesis of specialized polymers with unique mechanical and thermal properties.
Biomedical Research: Investigated for its potential use in drug delivery systems due to its ability to form stable micelles and nanoparticles.
Material Science: Utilized in the development of advanced materials such as liquid crystals and photoresponsive materials.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
作用机制
The mechanism of action of Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate is largely dependent on its application. For instance:
In Polymer Chemistry: The acrylate group undergoes free radical polymerization to form long polymer chains.
In Drug Delivery: The compound forms micelles that encapsulate drugs, enhancing their solubility and stability.
相似化合物的比较
Rel-4-(((1r,4r)-4-((11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate can be compared with similar compounds such as:
Phenyl 4-(hexyloxy)benzoate: Lacks the acrylate and cyclohexane groups, resulting in different reactivity and applications.
Cyclohexane-1-carbonyl)oxy)phenyl 4-(hexyloxy)benzoate: Does not contain the acrylate group, limiting its use in polymerization reactions.
11-(acryloyloxy)undecyl)oxy)cyclohexane-1-carbonyl)oxy)phenyl: Missing the benzoate group, affecting its overall stability and reactivity.
属性
分子式 |
C40H56O8 |
|---|---|
分子量 |
664.9 g/mol |
IUPAC 名称 |
[4-[4-(11-prop-2-enoyloxyundecoxy)cyclohexanecarbonyl]oxyphenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C40H56O8/c1-3-5-6-14-29-44-34-21-17-32(18-22-34)39(42)47-36-25-27-37(28-26-36)48-40(43)33-19-23-35(24-20-33)45-30-15-12-10-8-7-9-11-13-16-31-46-38(41)4-2/h4,17-18,21-22,25-28,33,35H,2-3,5-16,19-20,23-24,29-31H2,1H3 |
InChI 键 |
IQBFXFXXSOOEGW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3CCC(CC3)OCCCCCCCCCCCOC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


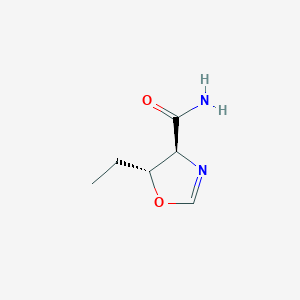
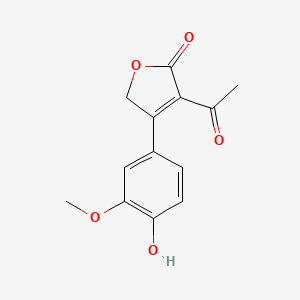
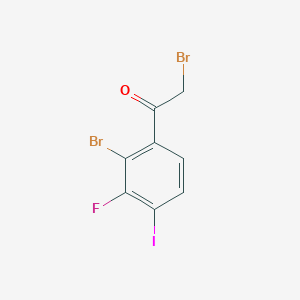

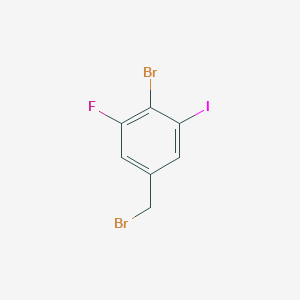
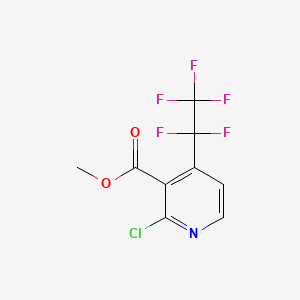
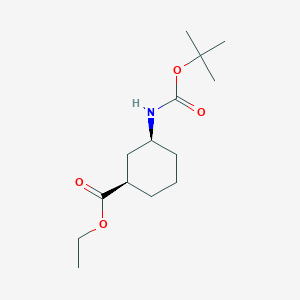
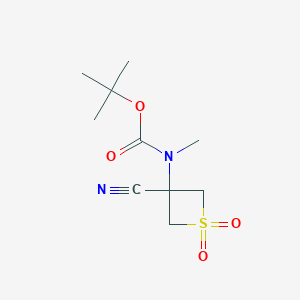
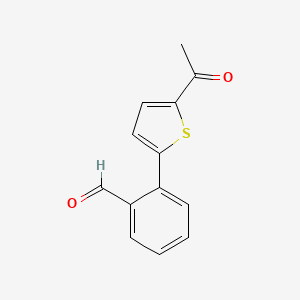
![2-(Oxazol-4-yl)-1H-benzo[d]imidazol-6-amine](/img/structure/B12856969.png)

